molecular formula C14H13F3O5S B14030679 Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Cat. No.: B14030679
M. Wt: 350.31 g/mol
InChI Key: UFYWXGZURXVCOB-UHFFFAOYSA-N
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Description

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate (CAS: 2114341-38-5) is a fluorinated benzoannulene derivative with a molecular formula of C₁₄H₁₃F₃O₅S and a molecular weight of 350.31 g/mol . It features a trifluoromethanesulfonyl (triflyl) group at position 9 and a methyl ester at position 3 of the benzo[7]annulene scaffold.

Properties

Molecular Formula

C14H13F3O5S

Molecular Weight

350.31 g/mol

IUPAC Name

methyl 5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

InChI

InChI=1S/C14H13F3O5S/c1-21-13(18)10-6-7-11-9(8-10)4-2-3-5-12(11)22-23(19,20)14(15,16)17/h5-8H,2-4H2,1H3

InChI Key

UFYWXGZURXVCOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzoannulene-3-carboxylate

General Synthetic Strategy Overview

The compound is typically synthesized via the formation of an enol triflate intermediate from a methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate precursor. The triflate group, introduced as the trifluoromethylsulfonyl oxy substituent, serves as a versatile leaving group enabling subsequent cross-coupling reactions and functional group transformations.

Stepwise Preparation Procedure

Formation of the Enolate Intermediate
  • The starting material, methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate, is treated under basic conditions to generate the corresponding enolate at the 9-position. Common bases used include lithium diisopropylamide (LDA) or sodium hydride (NaH), which abstract the acidic proton adjacent to the ketone or ester functionalities, forming a stabilized enolate intermediate.
Enol Triflation
  • The enolate intermediate is then reacted with trifluoromethanesulfonylating agents such as phenyl triflimide (N-phenyl bis(trifluoromethanesulfonimide)) or trifluoromethanesulfonic anhydride (Tf2O) to introduce the trifluoromethylsulfonyl oxy group at the 9-position, forming the enol triflate derivative.

  • This reaction is typically carried out at low temperatures (-78 °C to 0 °C) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.

Purification
  • The triflate product is isolated by standard work-up procedures including aqueous quenching, extraction, and chromatographic purification (e.g., silica gel column chromatography).

Representative Reaction Scheme

Step Reagents/Conditions Product
1 Base (e.g., LDA), THF, low temperature Enolate intermediate
2 Phenyl triflimide or Tf2O, THF/DCM, 0 °C Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzoannulene-3-carboxylate (enol triflate)
3 Work-up and purification Pure triflate compound

Subsequent Functionalization

  • The triflate group serves as a handle for Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 9-position.

  • Bromination of the double bond and further cross-couplings or nucleophilic substitutions can be performed to elaborate the molecular scaffold for biological activity optimization.

Detailed Research Findings and Examples

Patent Literature Insights

  • According to US Patent US9714221B1 and related patents (AU2021366223A1, US20230115865A1), the preparation of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzoannulene-3-carboxylate involves the enolate formation of methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate followed by triflation with phenyl triflimide or triflic anhydride under controlled conditions.

  • The triflate intermediate is crucial for subsequent Suzuki coupling steps to attach various aryl groups, enabling the synthesis of compounds with potent estrogen receptor modulatory activity.

Peer-reviewed Research

  • A study published in the Journal of Medicinal Chemistry (2019) detailed the transformation of an enolate intermediate into an enol triflate by reaction with phenyl triflimide, followed by Suzuki coupling to introduce substituted phenyl groups. This method demonstrated high regioselectivity and functional group tolerance, enabling the synthesis of complex benzoannulene derivatives with therapeutic potential.

  • The triflate intermediate was further manipulated by bromination and nucleophilic substitution to install amine functionalities, enhancing biological activity against estrogen receptor-positive breast cancer cells.

Data Table Summarizing Key Preparation Parameters

Parameter Details Notes
Starting Material Methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate Commercially available or synthesized in-house
Base for Enolate Formation Lithium diisopropylamide (LDA), Sodium hydride (NaH) Strong, non-nucleophilic bases preferred
Triflation Agent Phenyl triflimide (PhNTf2), Triflic anhydride (Tf2O) Introduces trifluoromethylsulfonyl oxy group
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM) Aprotic solvents ensure stability of intermediates
Temperature -78 °C to 0 °C Low temperatures reduce side reactions
Reaction Time 1-3 hours Monitored by TLC or HPLC
Purification Method Silica gel chromatography Standard organic purification
Yield Typically 60-85% Depends on scale and reaction conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-Fluoro-9-(((Trifluoromethyl)Sulfonyl)Oxy)-6,7-Dihydro-5H-Benzo[7]Annulene-3-Carboxylate

  • Molecular Formula : C₁₄H₁₂F₄O₅S (estimated).
  • Key Differences: This compound (Ref: 10-F615001) differs by a fluorine substituent at position 4 on the benzo[7]annulene core.
  • Applications : Both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

9-Methyl-6,7-Dihydro-5H-Benzo[7]Annulene-8-Carbonitrile (4w)

  • Molecular Formula : C₁₄H₁₃N.
  • Key Differences: Replaces the triflyl oxy group with a cyano (-CN) group at position 6. This substitution shifts reactivity toward nucleophilic additions or metal-catalyzed coupling reactions.
  • Synthesis : Prepared via a metal-free C–H cyanation protocol using trimethylsilyl cyanide, achieving a 33% yield .
  • Applications : Demonstrated utility in constructing nitrile-containing frameworks for pharmaceuticals or agrochemicals.

2-(6,7-Dihydro-5H-Benzo[7]Annulen-9-Yl)Acetic Acid (1)

  • Molecular Formula : C₁₄H₁₄O₂.
  • Key Differences : Features an acetic acid group instead of the methyl ester and triflyl oxy substituents.

Ethyl 2-Benzamido-2-(6,7-Dihydro-5H-Benzo[7]Annulen-9-Yl)Acetate (32)

  • Molecular Formula: C₂₄H₂₃NO₃.
  • Key Differences : Incorporates a benzamido-ethyl ester moiety, enabling hydrogen bonding and chiral center formation.
  • Synthesis : Synthesized via Ni-catalyzed cross-coupling (65% yield), with a melting point of 92–93°C .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Applications/Reactivity Reference
Target Compound (CAS 2114341-38-5) C₁₄H₁₃F₃O₅S 350.31 Triflyl oxy, methyl ester N/A Synthetic intermediate
Methyl 4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate C₁₄H₁₂F₄O₅S (est.) ~368.3 4-F, triflyl oxy, methyl ester Discontinued Discontinued (CymitQuimica)
9-Methyl-6,7-dihydro-5H-benzo[7]annulene-8-carbonitrile (4w) C₁₄H₁₃N 199.26 Methyl, cyano 33 Nitrile-based synthesis
2-(6,7-Dihydro-5H-benzo[7]annulen-9-yl)acetic acid (1) C₁₄H₁₄O₂ 214.26 Acetic acid N/A Carboxylic acid precursor
Ethyl 2-benzamido-2-(6,7-dihydro-5H-benzo[7]annulen-9-yl)acetate (32) C₂₄H₂₃NO₃ 350.17 Benzamido, ethyl ester 65 Chiral intermediate

Research Findings and Key Insights

Triflyl Group Reactivity: The trifluoromethanesulfonyl group in the target compound enhances its utility as a leaving group in nucleophilic substitution reactions, contrasting with the cyano group in 4w, which favors nitrile-specific transformations .

Fluorination Effects: The fluorinated analog (CymitQuimica) likely exhibits higher thermal stability due to fluorine’s electronegativity, though its discontinuation suggests unresolved synthetic or economic challenges .

Ester vs. Acid Functionality: Compared to compound 1 (acetic acid derivative), the target’s methyl ester group offers better solubility in organic solvents, facilitating use in non-polar reaction systems .

Biological Activity

Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate (CAS Number: 2114341-38-5) is a chemical compound with a complex structure that has garnered interest in various biological studies. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate may exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Certain analogs have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that related compounds have exhibited antimicrobial activity against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial properties of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate against a panel of bacterial strains. The results indicated varying degrees of inhibition:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The findings are summarized below:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)25>4
MCF-7 (breast cancer)30>3
A549 (lung cancer)20>5

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A recent study explored the effects of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate on tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups, suggesting potential for further development in cancer therapy.
  • Research on Enzyme Inhibition :
    Another investigation focused on the inhibition of a specific enzyme linked to bacterial virulence. The compound was shown to reduce enzyme activity by approximately 50% at concentrations around its MIC, indicating its potential as a therapeutic agent in infectious diseases.

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